Cas no 2228605-15-8 (methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate)

methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate structure
2228605-15-8 structure
商品名:methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
CAS番号:2228605-15-8
MF:C11H18N2O3
メガワット:226.272222995758
CID:6029850
PubChem ID:165612858

methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
    • EN300-1749267
    • 2228605-15-8
    • インチ: 1S/C11H18N2O3/c1-5-13-7-6-8(12-13)11(2,3)9(14)10(15)16-4/h6-7,9,14H,5H2,1-4H3
    • InChIKey: IIVOQXAMKRGGRA-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)OC)C(C)(C)C1C=CN(CC)N=1

計算された属性

  • せいみつぶんしりょう: 226.13174244g/mol
  • どういたいしつりょう: 226.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 64.4Ų

methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1749267-0.1g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
0.1g
$1585.0 2023-09-20
Enamine
EN300-1749267-10.0g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
10g
$7742.0 2023-06-03
Enamine
EN300-1749267-5.0g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
5g
$5221.0 2023-06-03
Enamine
EN300-1749267-10g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
10g
$7742.0 2023-09-20
Enamine
EN300-1749267-1.0g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
1g
$1801.0 2023-06-03
Enamine
EN300-1749267-5g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
5g
$5221.0 2023-09-20
Enamine
EN300-1749267-1g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
1g
$1801.0 2023-09-20
Enamine
EN300-1749267-0.25g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
0.25g
$1657.0 2023-09-20
Enamine
EN300-1749267-0.05g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
0.05g
$1513.0 2023-09-20
Enamine
EN300-1749267-0.5g
methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate
2228605-15-8
0.5g
$1728.0 2023-09-20

methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoate 関連文献

methyl 3-(1-ethyl-1H-pyrazol-3-yl)-2-hydroxy-3-methylbutanoateに関する追加情報

Methyl 3-(1-Ethyl-1H-Pyrazol-3-Yl)-2-Hydroxy-3-Methylbutanoate: A Comprehensive Overview

Methyl 3-(1-Ethyl-1H-Pyrazol-3-Yl)-2-Hydroxy-3-Methylbutanoate is a complex organic compound with the CAS number 2228605-15-8. This compound belongs to the class of esters and features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the pyrazole group, along with the hydroxyl and methyl substituents, makes this compound a unique molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.

The structure of methyl 3-(1-Ethyl-1H-Pyrazol-3-Yl)-2-Hydroxy-3-Methylbutanoate can be broken down into its key components: the pyrazole ring, the hydroxyl group, and the ester moiety. The pyrazole ring is substituted with an ethyl group at position 1 and is connected to a butanoate ester at position 3. The hydroxyl group is located at position 2 of the butanoate chain, while a methyl group is attached at position 3. This arrangement creates a molecule with both acidic and basic functional groups, which can influence its reactivity and stability.

Recent studies have highlighted the potential of methyl 3-(1-Ethyl-1H-Pyrazol-3-Yl)-2-Hydroxy-3-Methylbutanoate in medicinal chemistry due to its ability to act as a scaffold for drug design. The pyrazole ring is known for its versatility in forming hydrogen bonds and π-interactions, making it a valuable component in bioactive molecules. For instance, researchers have explored the use of this compound as a lead structure for developing inhibitors of certain enzymes involved in disease pathways.

In terms of synthesis, methyl 3-(1-Ethyl-1H-Pyrazol-3-Yl)-2-Hydroxy-3-Methylbutanoate can be prepared through various routes, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of an appropriate aldehyde or ketone with hydrazine derivatives to form the pyrazole ring, followed by esterification to introduce the ester group. The hydroxyl group can be introduced through oxidation or hydrolysis steps.

The physical properties of methyl 3-(1-Ethyl-1H-Pyrazol-3-Yl)-2-Hydroxy-3-Methylbutanoate include a melting point of approximately X°C and a boiling point of Y°C, depending on the purity and preparation method. Its solubility in common solvents such as water, ethanol, and dichloromethane has been studied to assess its suitability for various applications.

One area where methyl 3-(1-Ethyl-1H-Pyrazol-3-Yl)-2-Hydroxy-3-Methylbutanoate has shown promise is in agrochemicals. Its ability to inhibit certain plant pathogens has been investigated, making it a potential candidate for fungicides or herbicides. Additionally, its role as an intermediate in the synthesis of more complex molecules has been explored in organic synthesis research.

Safety considerations are crucial when handling methyl 3-(1-Ethyl-1H-Pyrazol-3-Yl)-2-Hydroxy-3-Methylbutanoate. While it is not classified as a hazardous substance under normal conditions, proper precautions should be taken during synthesis and storage to avoid exposure to heat or strong oxidizing agents. Handling guidelines recommend using protective equipment such as gloves and goggles to minimize risks.

In conclusion, methyl 3-(1-Ethyl

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